molecular formula C6H11NO3 B12936912 (R)-4-Methylmorpholine-2-carboxylic acid

(R)-4-Methylmorpholine-2-carboxylic acid

Cat. No.: B12936912
M. Wt: 145.16 g/mol
InChI Key: LJIYTRWQOOXPCZ-RXMQYKEDSA-N
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Description

®-4-Methylmorpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylmorpholine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be achieved through the cyclization of diethanolamine with formaldehyde.

    Methylation: The 4-position of the morpholine ring is then methylated using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods: In industrial settings, the production of ®-4-Methylmorpholine-2-carboxylic acid may involve more efficient and scalable methods, such as continuous flow synthesis and the use of advanced catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: ®-4-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Nucleophiles such as amines or alcohols, and catalysts like palladium on carbon.

Major Products:

    Oxidation: N-oxides of ®-4-Methylmorpholine-2-carboxylic acid.

    Reduction: ®-4-Methylmorpholine-2-methanol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-4-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways.

    Pathways Involved:

Comparison with Similar Compounds

    (S)-4-Methylmorpholine-2-carboxylic acid: The enantiomer of the ®-form, with different spatial arrangement and potentially different biological activities.

    4-Methylmorpholine: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.

    Morpholine-2-carboxylic acid: Lacks the methyl group, affecting its chemical behavior and applications.

Uniqueness: ®-4-Methylmorpholine-2-carboxylic acid is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and unique pharmacological properties compared to its enantiomer and other structurally related compounds.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-4-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

LJIYTRWQOOXPCZ-RXMQYKEDSA-N

Isomeric SMILES

CN1CCO[C@H](C1)C(=O)O

Canonical SMILES

CN1CCOC(C1)C(=O)O

Origin of Product

United States

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